2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid
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Overview
Description
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorinated indole ring, which can enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Coupling with Propanoic Acid: The final step involves coupling the fluorinated indole with propanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for fluorination and acetylation steps to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and stability.
N-Acetyl-L-tryptophan: Another indole derivative with similar structural features but different functional groups.
Uniqueness
The presence of the fluorine atom at the 7th position of the indole ring in 2-Acetamido-3-(7-fluoro-1H-indol-3-YL)propanoic acid enhances its biological activity and stability compared to similar compounds .
Properties
CAS No. |
138471-57-5 |
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Molecular Formula |
C13H13FN2O3 |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-acetamido-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
RWFYCMYJDAYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
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